1-Methanesulfonyl-10H-phenothiazine, also known as 2-methylsulfonyl-10H-phenothiazine, is a derivative of phenothiazine, a well-known organic compound with significant pharmaceutical applications. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.
Phenothiazine derivatives, including 1-methanesulfonyl-10H-phenothiazine, are classified as heterocyclic compounds, specifically within the thiazine class. The structure consists of two benzene rings linked by a sulfur-containing thiazine ring. Phenothiazines are widely recognized for their roles in antipsychotic medications and other therapeutic agents, making them essential in pharmacology and medicinal chemistry .
The synthesis of 1-methanesulfonyl-10H-phenothiazine can be achieved through several methods. One notable approach involves the cyclization of 2-substituted diphenyl sulfides. The original synthesis of phenothiazine was performed by Heinrich August Bernthsen in 1883 using diphenylamine and sulfur .
A more contemporary method includes the following steps:
The molecular formula for 1-methanesulfonyl-10H-phenothiazine is , with a molar mass of approximately 277.36 g/mol. The canonical SMILES representation of this compound is CS(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2
.
The structure features:
1-Methanesulfonyl-10H-phenothiazine can participate in various chemical reactions, including:
Reactions typically require specific conditions:
The mechanism of action for 1-methanesulfonyl-10H-phenothiazine involves interaction with various biological targets, primarily within the central nervous system. It is believed to act as an antagonist at dopamine D2 receptors, which plays a crucial role in its antipsychotic effects. This mechanism is similar to other phenothiazines used in clinical settings for managing psychotic disorders .
Additionally, it may influence serotonergic pathways, contributing to its therapeutic profile .
These properties indicate that the compound has moderate stability under standard conditions but may require careful handling due to its irritant nature .
1-Methanesulfonyl-10H-phenothiazine has several applications in scientific research:
Furthermore, derivatives of phenothiazines have been investigated for their potential roles as anti-infective agents and in various biochemical applications such as enzyme interactions .
The evolution of phenothiazine-based therapeutics began with methylene blue (synthesized in 1876), which demonstrated early antimalarial utility [1]. The 1940s marked a transformative period when Rhône-Poulenc Laboratories developed promethazine (an antihistamine) and subsequently chlorpromazine (1950s), which revolutionized psychiatric treatment [1] [4]. These discoveries established phenothiazine as a privileged scaffold in medicinal chemistry, leading to systematic exploration of structure-activity relationships (SAR).
Research in the late 1980s revealed that strategic substitutions profoundly influenced biological activity beyond CNS effects. Ford et al. (1989) demonstrated that:
Table 1: Evolution of Key Phenothiazine Derivatives with Non-CNS Applications
Compound | Substituent (Position) | Biological Activity | Significance |
---|---|---|---|
Methylene Blue | –N(CH₃)₂ (C3/C7) | Antimalarial (1890s) | First phenothiazine therapeutic |
Trifluoperazine | –CF₃ (C2); piperazinyl (N10) | Antitubercular (MIC: 5 μg/mL) [5] | Demonstrated broad antimicrobial utility |
Thioridazine | –SCH₃ (C2); piperidinyl (N10) | XDR-TB resensitization [1] | Overcame extensively drug-resistant pathogens |
trans-Flupenthixol | C10 modification (thioxanthene) | MDR reversal (15-fold enhancement) [4] | Validated scaffold modification strategies |
This SAR progression created the conceptual foundation for C1-functionalized derivatives like 1-methanesulfonyl-10H-phenothiazine, where sulfonylation augments electron-withdrawing character and enables specific target engagement.
Sulfonamide integration at the phenothiazine core merges two pharmacologically significant motifs: the tricyclic phenothiazine’s membrane-interactive properties and the sulfonamide group’s versatile bioactivity. This combination exhibits broad-spectrum potential:
Antimicrobial Action: Sulfonamide-phenothiazine hybrids demonstrate potent activity against Gram-positive pathogens. Recent derivatives exhibit MIC values as low as 3.125 μg/mL against S. aureus, rivaling ciprofloxacin (MIC 2 μg/mL) [2]. The sulfonamide group facilitates hydrogen bonding with microbial enzyme active sites, disrupting essential metabolic pathways [5] [9].
Multidrug Resistance Reversal: Phenothiazines with electron-withdrawing substituents (e.g., sulfonyl groups) inhibit efflux pumps like P-glycoprotein. The sulfonamide’s electron-deficient sulfur atom enhances membrane partitioning and competitively binds transport proteins, increasing intracellular accumulation of chemotherapeutics [4]. Thioridazine exemplifies this, resensitizing Mycobacterium tuberculosis to antibiotics at 0.1 μg/mL [5].
Antiproliferative Mechanisms: Sulfonamide phenothiazines induce apoptosis through mitochondrial pathways and DNA intercalation. Triflupromazine (bearing –CF₃) inhibits tumor cell proliferation at ≥6 μM by disrupting microtubule dynamics and inducing mitotic arrest [5]. The sulfonyl group’s planarity may enhance DNA groove binding compared to simpler alkyl substituents.
Table 2: Antimicrobial Activity of Sulfonamide-Containing Phenothiazine Derivatives
Compound Type | Pathogen | Activity (MIC) | Reference Comparator |
---|---|---|---|
Mannich base 14b [2] | S. aureus | 3.125 μg/mL | Ciprofloxacin (2 μg/mL) |
Mannich bases 5b,10,11 [2] | S. aureus | 6.25 μg/mL | Ciprofloxacin (2 μg/mL) |
Trifluoperazine [5] | M. tuberculosis | 5 μg/mL | First-line anti-TB drugs |
Thioridazine [5] | Intramacrophage M. tb | 0.1 μg/mL | Rifampin (0.05 μg/mL) |
The methanesulfonyl group (–SO₂CH₃) specifically balances hydrophobicity and electronic effects, enabling optimal tissue penetration while maintaining hydrogen-bonding capacity critical for target recognition [9].
The molecular architecture of 1-methanesulfonyl-10H-phenothiazine (C₁₃H₁₁NO₂S₂, MW 277.36 g/mol) features distinct electronic and steric properties derived from its sulfonylation:
Lowers pKₐ to approximately -3.17, promoting ionization at physiological pH [10]
Stereoelectronic Parameters:
Molecular Electrostatic Potential (MEP): Simulations reveal pronounced negative potential at sulfonyl oxygens (–SO₂–), facilitating electrostatic interactions with cationic residues in biological targets [6]
Synthetic Accessibility: The compound is synthesized via chlorosulfonation of 10H-phenothiazine followed by nucleophilic displacement with methanethiol/oxidation or direct sulfonation. Key steps include:
Phenothiazine → (ClSO₃H) → 1-Sulfonyl chloride → (CH₃SH, oxidation) → 1-Methanesulfonyl
Crystallography shows monoclinic or triclinic packing (space groups P2₁/a or P-1) with density ~1.363 g/cm³ and melting point 156.5–158.0°C [10].
Table 3: Comparative Structural Parameters in Phenothiazine Derivatives
Parameter | 10H-Phenothiazine | 10-Methyl-10H-phenothiazine | 1-Methanesulfonyl-10H-phenothiazine |
---|---|---|---|
Molecular Weight | 199.27 g/mol [9] | 213.30 g/mol [8] | 277.36 g/mol [10] |
Melting Point | 185°C [1] | Not reported | 156.5–158.0°C [10] |
Density | ~1.24 g/cm³ [1] | Not reported | 1.363 g/cm³ [10] |
Key Bond Length | C–S: 1.74 Å [6] | C–S: ~1.74 Å | C1–S(sulfonyl): ~1.78 Å [10] |
Ring Dihedral | 24.80° [6] | Similar to parent | 3.02°–21.21° (vs. sulfonyl) [6] |
The sulfonyl group’s conformational flexibility allows adaptive binding in enzyme pockets, while its electron-withdrawing nature modulates the compound’s redox behavior—critical for applications in oxidative stress-mediated therapeutic mechanisms [5] [6].
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5